1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine
Overview
Description
1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chlorobenzyl group attached to the pyrazole ring, along with a methyl group at the fourth position and an amine group at the fifth position. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the chlorobenzyl group: This step involves the reaction of the pyrazole intermediate with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents and conditions used in these reactions include bases like potassium carbonate, solvents like dimethylformamide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research has explored the compound’s potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism by which 1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine: This compound has a similar structure but with the amine group at the third position instead of the fifth position.
1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-5-ol: This compound has a hydroxyl group at the fifth position instead of an amine group.
1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-5-thiol: This compound has a thiol group at the fifth position instead of an amine group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound exhibits a unique structure characterized by a pyrazole ring, a chlorobenzyl substituent, and a methyl group, which may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 207.66 g/mol. The presence of the chlorine atom enhances its reactivity and biological properties, making it a subject of interest in various scientific studies .
Property | Value |
---|---|
Molecular Formula | C11H12ClN3 |
Molecular Weight | 207.66 g/mol |
Structure | Pyrazole ring with chlorobenzyl and methyl substitutions |
Anticancer Activity
Recent studies have indicated that this compound may exhibit significant anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. For instance, compounds structurally similar to this compound have demonstrated low micromolar activity against key oncogenic kinases such as AKT2, which plays a crucial role in glioma malignancy .
In vitro studies revealed that derivatives of pyrazole compounds could inhibit the growth of cancer cells while exhibiting lower cytotoxicity towards non-cancerous cells . This selectivity is critical for therapeutic applications as it minimizes damage to healthy tissues.
Antimicrobial Activity
In addition to its anticancer potential, this compound has shown antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacterial and fungal strains. The mechanism may involve interference with microbial cell wall synthesis or disruption of metabolic pathways .
The exact mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that it may interact with specific molecular targets such as enzymes or receptors involved in cancer progression and microbial resistance .
Case Studies
Several studies have highlighted the biological activity of pyrazole derivatives:
- Anticancer Efficacy : A study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated significant inhibition of glioblastoma cell lines, showcasing the potential for developing novel anticancer agents based on similar scaffolds .
- Antimicrobial Properties : A compound structurally related to this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential use in treating infections .
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-4-methylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8-6-14-15(11(8)13)7-9-3-2-4-10(12)5-9/h2-6H,7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNPINHVNXBRAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CC2=CC(=CC=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650931 | |
Record name | 1-[(3-Chlorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015845-70-1 | |
Record name | 1-[(3-Chlorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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